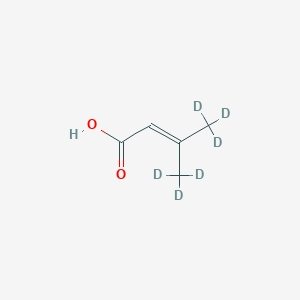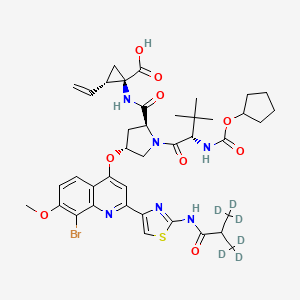
Ulonivirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Ulonivirine are not extensively detailed in publicly available sources. it is known that this compound is an orally active compound, suggesting that its synthesis involves creating a stable, bioavailable form suitable for oral administration . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into oral solid forms .
Chemical Reactions Analysis
Ulonivirine, as a non-nucleoside reverse transcriptase inhibitor, primarily interacts with the reverse transcriptase enzyme of HIV-1. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not explicitly detailed in the available literature. its interaction with the enzyme involves binding to the NNRTI binding site, which is adjacent to the polymerase active site . Common reagents and conditions used in these reactions would include those that facilitate the binding of this compound to the enzyme, leading to the inhibition of viral replication .
Scientific Research Applications
Ulonivirine is primarily used in the field of medicine, specifically for the treatment of HIV-1 infection . Its strong antiviral effects and activity against common resistance mutations make it a valuable candidate for antiretroviral therapy . Additionally, its pharmacokinetics support once-weekly oral administration, which could improve patient adherence to treatment regimens . Beyond its medical applications, this compound’s role as an NNRTI could also make it a useful tool in biochemical research focused on understanding the mechanisms of viral replication and resistance .
Mechanism of Action
Ulonivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . It binds allosterically to the NNRTI binding site, which is adjacent to the polymerase active site, thereby preventing the enzyme from synthesizing viral DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate within the host . The molecular targets involved in this mechanism include the reverse transcriptase enzyme and the NNRTI binding site .
Comparison with Similar Compounds
Ulonivirine is similar to other non-nucleoside reverse transcriptase inhibitors such as Efavirenz and Nevirapine . this compound’s strong antiviral effects and activity against common resistance mutations set it apart from these compounds . Additionally, its pharmacokinetics support once-weekly oral administration, which is a significant advantage over other NNRTIs that require more frequent dosing . Other similar compounds include Rilpivirine and Etravirine, which also target the reverse transcriptase enzyme but may differ in their binding affinities and resistance profiles .
Properties
CAS No. |
1591823-76-5 |
|---|---|
Molecular Formula |
C18H8ClF6N5O3 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
3-chloro-5-[6-oxo-1-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |
InChI |
InChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31) |
InChI Key |
YSFHLBYWQCLYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
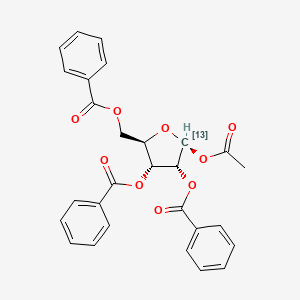

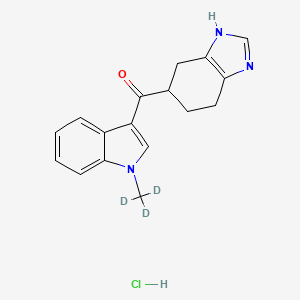
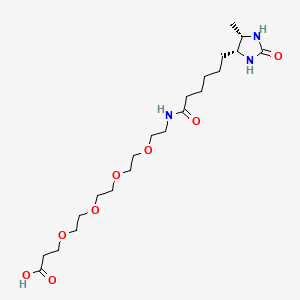

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)


